2-(Aminomethyl)-N1,N1-dimethylpropane-1,3-diamine hydrochloride 2-(Aminomethyl)-N1,N1-dimethylpropane-1,3-diamine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC15761831
InChI: InChI=1S/C6H17N3.ClH/c1-9(2)5-6(3-7)4-8;/h6H,3-5,7-8H2,1-2H3;1H
SMILES:
Molecular Formula: C6H18ClN3
Molecular Weight: 167.68 g/mol

2-(Aminomethyl)-N1,N1-dimethylpropane-1,3-diamine hydrochloride

CAS No.:

Cat. No.: VC15761831

Molecular Formula: C6H18ClN3

Molecular Weight: 167.68 g/mol

* For research use only. Not for human or veterinary use.

2-(Aminomethyl)-N1,N1-dimethylpropane-1,3-diamine hydrochloride -

Specification

Molecular Formula C6H18ClN3
Molecular Weight 167.68 g/mol
IUPAC Name 2-(aminomethyl)-N',N'-dimethylpropane-1,3-diamine;hydrochloride
Standard InChI InChI=1S/C6H17N3.ClH/c1-9(2)5-6(3-7)4-8;/h6H,3-5,7-8H2,1-2H3;1H
Standard InChI Key CGTUUVJEUXPLHV-UHFFFAOYSA-N
Canonical SMILES CN(C)CC(CN)CN.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s structure consists of a three-carbon chain (propane) with amine groups at positions 1 and 3. The N1 nitrogen is dimethylated, while the central carbon bears an aminomethyl substituent. Protonation of the amine groups with hydrochloric acid yields the hydrochloride salt, which is hygroscopic and typically exists as a white crystalline solid .

Molecular Formula: C₆H₁₇ClN₃
Molecular Weight: 166.67 g/mol (calculated from C₅H₁₄N₂·3HCl)
IUPAC Name: 2-(Aminomethyl)-N1,N1-dimethylpropane-1,3-diamine trihydrochloride

Synthesis and Optimization

Historical Challenges

Early synthetic routes suffered from low yields (<5%) in hydrogenation steps due to catalyst poisoning and side reactions. For example, attempts to reduce nitrile intermediates with Raney nickel often resulted in incomplete conversion .

Modern Synthesis (Patent CN111548275A)

The current industrial synthesis involves five steps with critical improvements:

StepProcessConditionsYield
1Condensation of dimethyl malonate with DMF-DMA40–55°C, 4–6 hr85%
2Hydrogenation of intermediate 1 with Raney nickel60–80°C, H₂ 50 psi78%
3Reduction with LiAlH₄40–60°C, 15–20 hr92%
4Acidic workup and purificationHCl/EtOH, 40–60°C88%
5Final hydrogenation with Pd/CH₂ 30 psi, 16–20 hr95%

Key innovations include:

  • Use of DMF-DMA (N,N-dimethylformamide dimethyl acetal) for efficient enamine formation .

  • Sequential Raney nickel and palladium catalysis to prevent catalyst deactivation .

  • Column chromatography with petroleum ether:ethyl acetate (3:1) for high-purity intermediates .

Physicochemical Properties

Data extrapolated from structurally similar diamines (CAS 7328-91-8, 109-55-7) :

PropertyValue
Melting Point25–28°C (free base); >250°C (hydrochloride)
Boiling Point152–154°C (free base, decomp.)
Density0.851 g/mL (free base)
SolubilityWater: >100 mg/mL (hydrochloride); Ethanol: 50–100 mg/mL
pKa10.55 (predicted for free amine)

The hydrochloride salt’s hygroscopicity necessitates storage under inert atmosphere at room temperature .

Applications and Industrial Relevance

Pharmaceutical Intermediates

This diamine serves as a precursor for:

  • Antiviral agents: Modified to target RNA polymerase inhibition .

  • Chelating agents: Forms stable complexes with transition metals for radiopharmaceuticals .

Polymer Chemistry

Incorporated into epoxy resins to enhance crosslinking density. Branched amines improve thermal stability (Tg increase by 15–20°C compared to linear analogs) .

Coordination Chemistry

Forms octahedral complexes with Cu(II) and Ni(II), as demonstrated by magnetic susceptibility and UV-Vis studies . Stability constants (log K) exceed 10⁸ for Cu²⁺ at pH 7 .

HazardCodePrecaution
CorrosiveGHS05Use chemical-resistant gloves
Acute ToxicityGHS07Avoid inhalation/ingestion
Skin SensitizationGHS07Immediate washing if contacted

Exposure Limits

  • TLV: 2 ppm (8-hour TWA for amine vapors) .

  • IDLH: 50 ppm (estimated from analogous compounds) .

Analytical Methods

Quantification

  • HPLC: C18 column, 0.1% TFA in water/acetonitrile gradient, UV detection at 210 nm .

  • Titrimetry: Non-aqueous titration with 0.1M HClO₄ in glacial acetic acid .

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